molecular formula C10H9N3OS3 B14489970 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 65489-64-7

6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14489970
CAS No.: 65489-64-7
M. Wt: 283.4 g/mol
InChI Key: WZUVOAMKRLUXBA-UHFFFAOYSA-N
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Description

6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex chemical compound characterized by its unique structure and properties

Preparation Methods

The synthesis of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiazinan-5-yl derivative, followed by the introduction of the hydrazinylidene group. The final step involves the cyclization to form the cyclohexa-2,4-dien-1-one ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications as a probe for studying enzyme activities and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it has industrial applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways involved in disease processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Compared to other similar compounds, 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one stands out due to its unique structure and properties. Similar compounds include other hydrazones and thiazinan derivatives, which may have different reactivity and applications. The uniqueness of this compound lies in its combination of the thiazinan-5-yl and cyclohexa-2,4-dien-1-one moieties, which confer specific chemical and biological activities.

Properties

CAS No.

65489-64-7

Molecular Formula

C10H9N3OS3

Molecular Weight

283.4 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)diazenyl]-1,3-thiazinane-2,4-dithione

InChI

InChI=1S/C10H9N3OS3/c14-8-4-2-1-3-6(8)12-13-7-5-17-10(16)11-9(7)15/h1-4,7,14H,5H2,(H,11,15,16)

InChI Key

WZUVOAMKRLUXBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2O

Origin of Product

United States

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